N-[1-(2,6-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]-2,2,2-trifluoroacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-[1-(2,6-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]-2,2,2-trifluoroacetamide is a useful research compound. Its molecular formula is C14H9Cl2F3N2O2 and its molecular weight is 365.13. The purity is usually 95%.
BenchChem offers high-quality N-[1-(2,6-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]-2,2,2-trifluoroacetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[1-(2,6-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]-2,2,2-trifluoroacetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Electrophilic Fluorinating Agent
N-[1-(2,6-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]-2,2,2-trifluoroacetamide serves as an electrophilic fluorinating agent under mild conditions, demonstrating its utility in facilitating site-selective fluorination. The research illustrated its application in modifying various organic compounds, including diethyl sodio (phenyl) malonate and 1-morpholinocyclohexene, highlighting its potential in organic synthesis and chemical modifications (Banks et al., 1996).
Oxidation Reactivity
The chemical's reactivity towards oxidation has been explored, revealing its versatility in synthesizing diverse compounds. Oxidation processes involving this chemical have led to the formation of various products, depending on the conditions and oxidants used. Such studies underscore its potential in the development of new synthetic pathways and materials (Pailloux et al., 2007).
N-Difluoromethyl-2-pyridone Synthesis
A novel synthesis pathway using N-[1-(2,6-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]-2,2,2-trifluoroacetamide as a precursor has been developed for the efficient production of N-difluoromethyl-2-pyridones. This approach highlights its role as a key intermediate in the generation of compounds with potential pharmacological applications (Ando et al., 2006).
Regio- and Enantioselective Catalysis
Research has shown the compound's applicability in catalyzing regio- and enantioselective reactions. One study detailed its use in catalyzing the addition of alkyl methyl ketones to beta-dimethyl(phenyl)silylmethylene malonate, demonstrating high yield and selectivity. This application points towards its potential in asymmetric synthesis and the creation of chirally pure compounds (Chowdhury et al., 2009).
Antimicrobial Activity
Another area of application involves the synthesis of new pyridine, pyrimidine, and naphtho[2,1-b]oxazine derivatives from N-[1-(2,6-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]-2,2,2-trifluoroacetamide and their evaluation for antimicrobial activity. These findings suggest potential applications in developing new antimicrobial agents (Fadda et al., 2015).
Pyridine Functionalization
Research has demonstrated the compound's utility in functionalizing pyridine, resulting in the formation of N-(1-pyridinocarbonyl)trichloro(trifluoro)acetyl amidates under specific conditions. This showcases its role in introducing functional groups to pyridine rings, potentially expanding the chemical toolbox for synthetic chemists (Arbuzov et al., 1977).
properties
IUPAC Name |
N-[1-[(2,6-dichlorophenyl)methyl]-2-oxopyridin-3-yl]-2,2,2-trifluoroacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9Cl2F3N2O2/c15-9-3-1-4-10(16)8(9)7-21-6-2-5-11(12(21)22)20-13(23)14(17,18)19/h1-6H,7H2,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCAGMBQJGGIJOC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)CN2C=CC=C(C2=O)NC(=O)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9Cl2F3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.